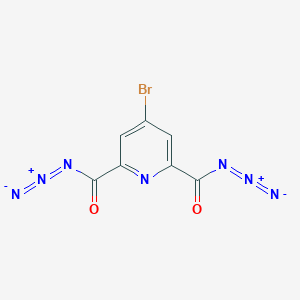
2,6-Pyridinedicarbonyl diazide, 4-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinedicarbonyl diazide, 4-bromo- is a chemical compound with the molecular formula C7H2BrN7O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both diazide and bromo functional groups makes it a compound of interest in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 2,6-Pyridinedicarbonyl diazide, 4-bromo- typically involves the reaction of 2,6-Pyridinedicarbonyl dichloride, 4-bromo- with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the diazide compound .
Analyse Chemischer Reaktionen
2,6-Pyridinedicarbonyl diazide, 4-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Cycloaddition Reactions: The diazide groups can undergo cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles.
Common reagents used in these reactions include sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinedicarbonyl diazide, 4-bromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Pyridinedicarbonyl diazide, 4-bromo- involves its ability to undergo various chemical transformations. The diazide groups can participate in cycloaddition reactions, forming stable triazole rings. These reactions can be used to modify the compound’s structure and properties, making it useful in different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarbonyl diazide, 4-bromo- can be compared with other similar compounds, such as:
2,6-Pyridinedicarbonyl dichloride, 4-bromo-: This compound is a precursor in the synthesis of the diazide derivative and has different reactivity due to the presence of dichloride groups.
4-Bromo-2,6-pyridinedicarboxylic acid: This compound lacks the diazide groups and has different chemical properties and applications.
The uniqueness of 2,6-Pyridinedicarbonyl diazide, 4-bromo- lies in its combination of diazide and bromo functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
329974-10-9 |
|---|---|
Molekularformel |
C7H2BrN7O2 |
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
4-bromopyridine-2,6-dicarbonyl azide |
InChI |
InChI=1S/C7H2BrN7O2/c8-3-1-4(6(16)12-14-9)11-5(2-3)7(17)13-15-10/h1-2H |
InChI-Schlüssel |
LSABOQFQZXBSCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
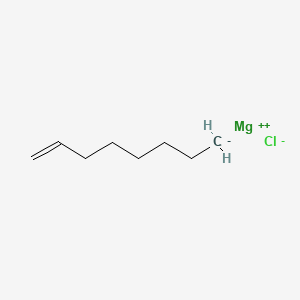
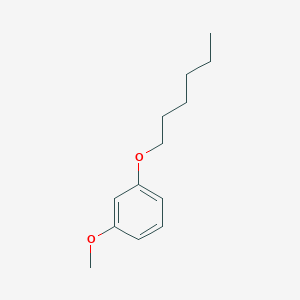
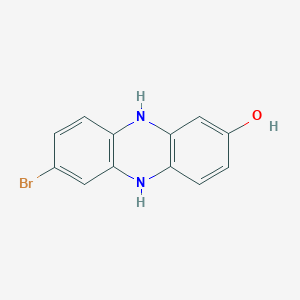

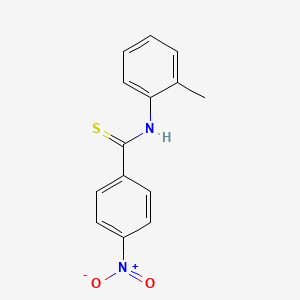
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
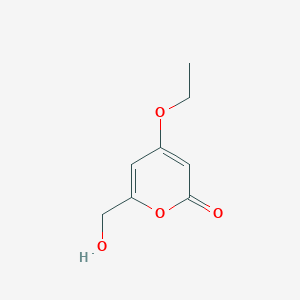
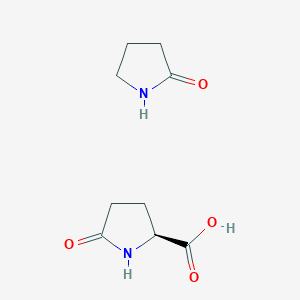
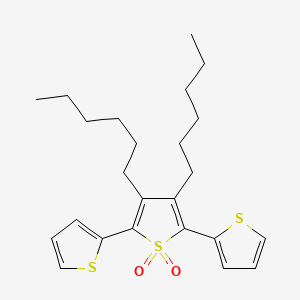
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
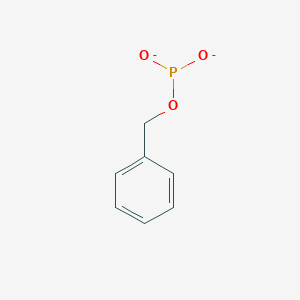
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
